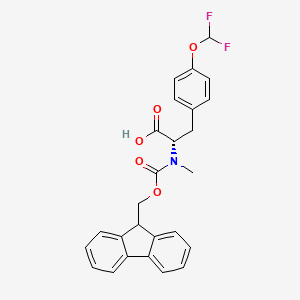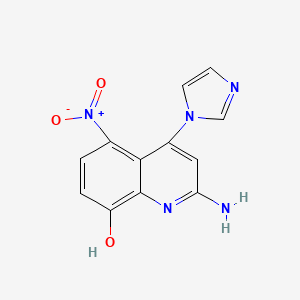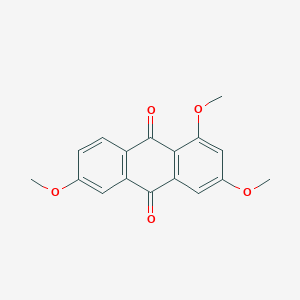
9,10-Anthracenedione, 1,3,6-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.
Wirkmechanismus
The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.
Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.
Uniqueness
1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
63878-55-7 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
1,3,6-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |
InChI-Schlüssel |
RVRLMEJZOHMHTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


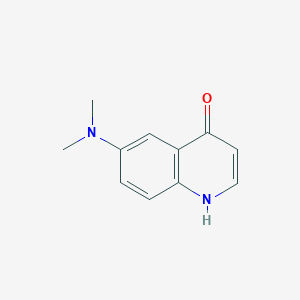
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
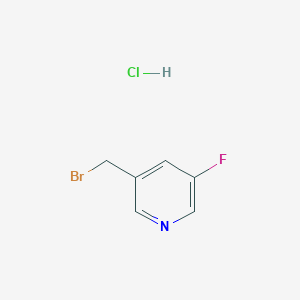
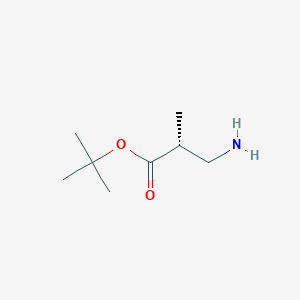
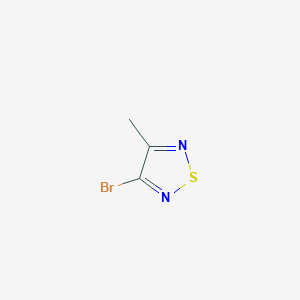
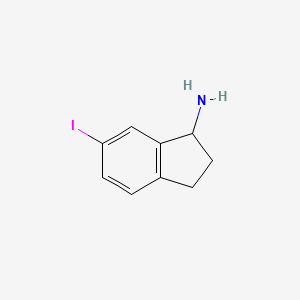
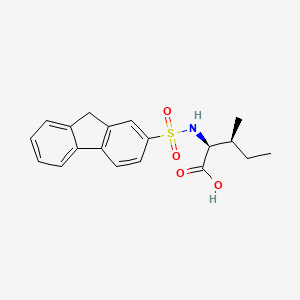
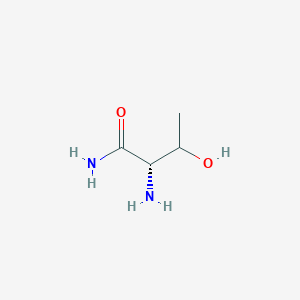
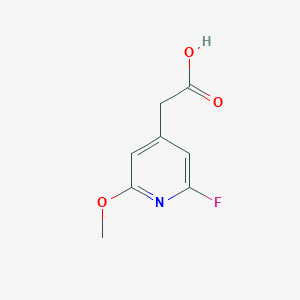
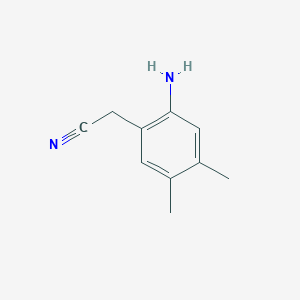
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
